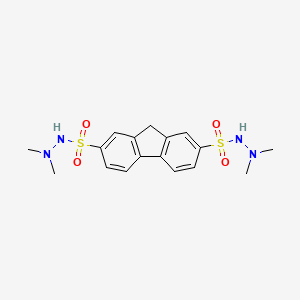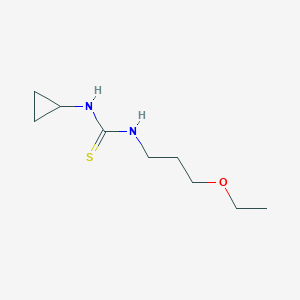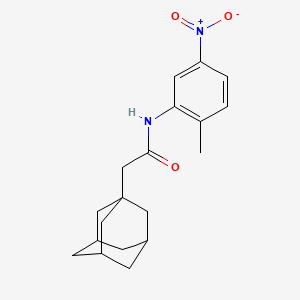![molecular formula C16H26BrNO3 B4134123 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol](/img/structure/B4134123.png)
2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol
Vue d'ensemble
Description
2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB is a selective inhibitor of the protein kinase C (PKC) family, which plays a key role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol works by binding to the ATP-binding site of PKC, thereby preventing the phosphorylation of downstream targets. This results in the inhibition of PKC activity and downstream signaling pathways. 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol has been shown to be highly selective for PKC, with little or no activity against other kinases.
Biochemical and Physiological Effects:
2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol can inhibit cell proliferation, induce apoptosis, and modulate cell cycle progression. In vivo studies have also shown that 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol is its selectivity for PKC, which allows for the specific inhibition of this protein without affecting other signaling pathways. This makes 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol a valuable tool for investigating the role of PKC in various cellular processes. However, one of the limitations of 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol is its relatively low potency, which can make it difficult to achieve complete inhibition of PKC activity at low concentrations.
Orientations Futures
There are a number of future directions for the study of 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol. One area of interest is the development of more potent and selective inhibitors of PKC, which could have potential therapeutic applications in the treatment of diseases such as cancer and diabetes. Another area of interest is the investigation of the role of PKC in neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential use of PKC inhibitors as a treatment strategy for these conditions. Finally, the development of new methods for the synthesis of 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol and related compounds could lead to the discovery of novel PKC inhibitors with improved potency and selectivity.
Applications De Recherche Scientifique
2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is a key regulator of many signaling pathways, and its dysregulation has been implicated in many diseases, including cancer, diabetes, and neurological disorders. 2-[(2-bromo-4-butoxy-5-methoxybenzyl)amino]-1-butanol has been shown to selectively inhibit the activity of PKC, making it a valuable tool for studying the function of this protein in normal and disease states.
Propriétés
IUPAC Name |
2-[(2-bromo-4-butoxy-5-methoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO3/c1-4-6-7-21-16-9-14(17)12(8-15(16)20-3)10-18-13(5-2)11-19/h8-9,13,18-19H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIWXRGBGOLICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)Br)CNC(CC)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-N-(4-propoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4134042.png)
![3-bromo-4-ethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4134046.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4134050.png)
![3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4134059.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134060.png)
![4-(3-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4134067.png)
![methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4134073.png)
![4-ethyl-3-[(4-fluorobenzyl)thio]-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4134086.png)
![methyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134107.png)

![2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dichlorophenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134125.png)
![1-[3-(allyloxy)phenyl]-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134127.png)

